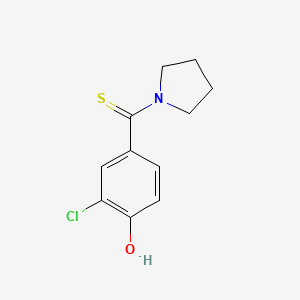

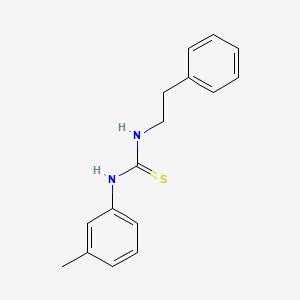

![molecular formula C20H18N2OS B5769096 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5769096.png)

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide, also known as DNTB, is a chemical compound with potential applications in scientific research. It is a thiol-reactive reagent that is commonly used to quantify protein thiol groups and to study protein-protein interactions. In

Wirkmechanismus

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide reacts with thiol groups on proteins to form a mixed disulfide. The reaction is reversible, and the disulfide can be reduced back to the thiol group using a reducing agent such as dithiothreitol (DTT). The rate of the reaction between N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide and thiol groups is dependent on the pKa of the thiol group, as well as the steric hindrance around the thiol group.

Biochemical and Physiological Effects

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has no known biochemical or physiological effects on its own. However, it is commonly used to study the effects of other compounds on protein thiol groups and protein-protein interactions. By measuring the reactivity of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide with thiol groups in the presence and absence of other compounds, researchers can investigate the effects of those compounds on protein function.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide in lab experiments is its specificity for thiol groups. This allows researchers to selectively measure the reactivity of thiol groups in the presence of other functional groups. However, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has some limitations. For example, it can react with other sulfur-containing compounds, such as sulfenic acids and sulfinic acids, which can lead to false positives. Additionally, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has a relatively low extinction coefficient, which can limit its sensitivity in some applications.

Zukünftige Richtungen

There are many potential future directions for research involving N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide. One area of interest is the development of new thiol-reactive reagents with improved specificity and sensitivity. Another area of interest is the use of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide in the study of redox signaling pathways, which are important in many biological processes. Additionally, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide could be used in the development of new therapies for diseases that involve protein thiol groups, such as cancer and neurodegenerative disorders.

Conclusion

In conclusion, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide is a thiol-reactive reagent with potential applications in scientific research. Its specificity for thiol groups makes it a valuable tool for studying protein function, and its relatively straightforward synthesis method makes it accessible to researchers. While N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has some limitations, it has many potential future directions for research, including the development of new thiol-reactive reagents and the study of redox signaling pathways.

Synthesemethoden

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide can be synthesized by reacting 2,6-dimethylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 1-naphthylamine to yield N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide. The synthesis of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide is relatively straightforward and can be carried out in a laboratory setting with basic equipment.

Wissenschaftliche Forschungsanwendungen

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide has a wide range of applications in scientific research. It is commonly used to quantify protein thiol groups, which are important in many biological processes. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-1-naphthamide can also be used to study protein-protein interactions, as it can react with cysteine residues on different proteins to form disulfide bonds. This allows researchers to investigate the structure and function of protein complexes.

Eigenschaften

IUPAC Name |

N-[(2,6-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-13-7-5-8-14(2)18(13)21-20(24)22-19(23)17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3,(H2,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYQBAPHCDXMHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,6-dimethylphenyl)carbamothioyl]naphthalene-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

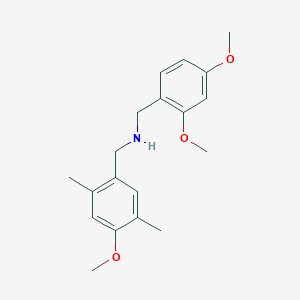

![3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one thiosemicarbazone](/img/structure/B5769023.png)

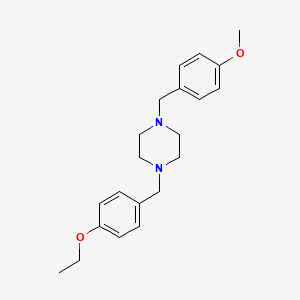

![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

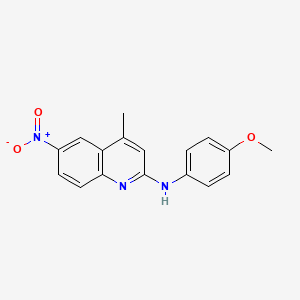

![N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5769065.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)

![N-[4-(diethylamino)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B5769104.png)

![1-(2-chlorobenzyl)-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5769111.png)